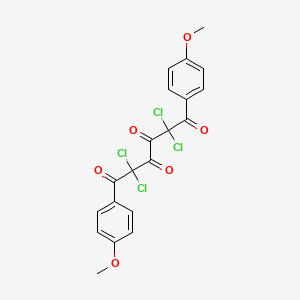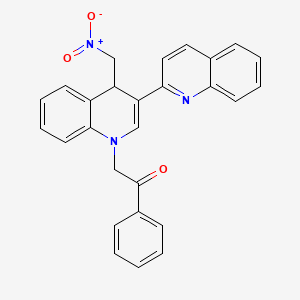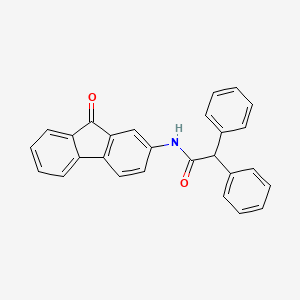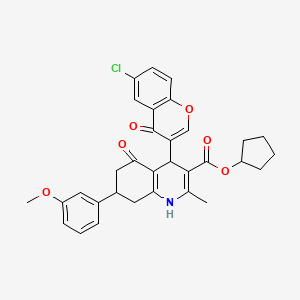![molecular formula C35H38N2O6 B11081331 N'-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide](/img/structure/B11081331.png)
N'-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide is a complex organic compound characterized by its unique structure, which includes multiple ethoxyphenyl groups and a benzohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide typically involves multiple steps:
Formation of the Ethoxyphenyl Acetyl Intermediate: This step involves the reaction of 4-ethoxyphenyl acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the ethoxyphenyl acetyl intermediate.
Hydroxyacetylation: The intermediate is then subjected to hydroxyacetylation using a hydroxylating agent like hydrogen peroxide in the presence of a base such as sodium hydroxide.
Formation of Benzohydrazide: The final step involves the reaction of the hydroxyacetylated intermediate with benzohydrazide under reflux conditions in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ethoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
科学研究应用
N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interfere with signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
相似化合物的比较
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
4-ethoxyphenylacetic acid: Used as an intermediate in organic synthesis.
Phenacetin: A pain-relieving and fever-reducing drug.
Uniqueness
N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide is unique due to its complex structure, which imparts distinct chemical and biological properties. Unlike simpler analogs, this compound offers multiple sites for chemical modification, making it a versatile scaffold for drug design and materials science applications.
属性
分子式 |
C35H38N2O6 |
|---|---|
分子量 |
582.7 g/mol |
IUPAC 名称 |
N'-[2,2-bis(4-ethoxyphenyl)-2-hydroxyacetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide |
InChI |
InChI=1S/C35H38N2O6/c1-5-41-30-19-13-26(14-20-30)25(4)37(33(38)27-11-9-8-10-12-27)36-34(39)35(40,28-15-21-31(22-16-28)42-6-2)29-17-23-32(24-18-29)43-7-3/h8-25,40H,5-7H2,1-4H3,(H,36,39) |
InChI 键 |
UBIDISCVOFAAPE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(C)N(C(=O)C2=CC=CC=C2)NC(=O)C(C3=CC=C(C=C3)OCC)(C4=CC=C(C=C4)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11081257.png)
![7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11081258.png)
![2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11081269.png)
![1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11081275.png)
methanone](/img/structure/B11081283.png)

![5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11081300.png)

![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B11081308.png)
![N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11081312.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxy-2-nitrophenyl)acetamide](/img/structure/B11081319.png)

![(2E)-3-(2,4-dichlorophenyl)-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B11081339.png)
